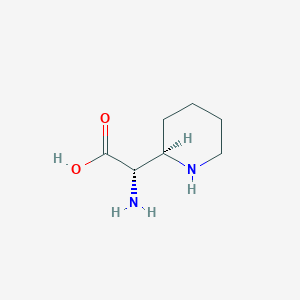
2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI) is a chiral compound that belongs to the class of amino acids. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an acetic acid group. The compound’s stereochemistry is specified by the (alphaS,2R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI) typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Acetic Acid Group: The acetic acid group can be introduced via carboxylation reactions.
Amino Group Addition: The amino group can be added through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI) involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Piperidineaceticacid,alpha-amino-,(alphaR,2S)-(9CI): A stereoisomer with different spatial arrangement.
2-Pyrrolidineaceticacid,alpha-amino-: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-Piperidineaceticacid,alpha-amino-,(alphaS,2R)-(9CI) is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness can make it valuable for certain applications where stereochemistry plays a crucial role.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-[(2R)-piperidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6+/m1/s1 |
InChI Key |
ORPZZYZKWRXDCT-RITPCOANSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCNC(C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)


![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)




